molecular formula C5H10O4 B100109 5-deoxy-L-ribose CAS No. 18555-65-2

5-deoxy-L-ribose

Cat. No. B100109
CAS RN: 18555-65-2
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-LMVFSUKVSA-N
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Description

5-Deoxy-L-ribose is found in a variety of organisms, including humans . It is stereoselective, with the (-) form being more common than the (+) form . This compound plays a pivotal role in nucleic acid synthesis, participating in diverse metabolic pathways .


Molecular Structure Analysis

The molecular formula of 5-deoxy-L-ribose is C5H10O4 . Its average mass is 134.130 Da and its monoisotopic mass is 134.057907 Da .


Chemical Reactions Analysis

The chemical reactions involving 5-deoxy-L-ribose are complex and involve multiple steps . For example, the Weimberg and Dahms pathways convert pentose sugars into α-ketoglutarate, or pyruvate and glycolaldehyde, respectively .


Physical And Chemical Properties Analysis

5-Deoxy-L-ribose has a density of 1.5±0.1 g/cm3 . Its boiling point is 277.7±40.0 °C at 760 mmHg . The molar refractivity of the compound is 29.5±0.3 cm3 .

Scientific Research Applications

Pharmaceutical Industry

5-deoxy-L-ribose is known for its potential application in the pharmaceutical industry. It is an ideal starting material for synthesizing L-nucleosides analogues, an important class of antiviral drugs .

Biotechnological Production

The biotechnological production of 5-deoxy-L-ribose has gained considerable attention, as it exhibits many merits over the chemical approaches. Various biotechnological strategies for the production of 5-deoxy-L-ribose through microbial biotransformation and enzymatic catalysis have been explored .

Enzymatic Production

L-Arabinose, L-ribulose, and ribitol can be used to produce 5-deoxy-L-ribose by enzymes. Different sugar isomerases involved in the production of 5-deoxy-L-ribose from a number of sources are discussed in detail with regard to their biochemical properties .

Microbial Biotransformation

Some microorganisms can convert D-glucose to ribitol through its metabolic pathway. The production of 5-deoxy-L-ribose using ribitol as a starting material, which is a metabolic product from the microorganism, becomes a feasible strategy for its industrial application .

Aldolase Catalyst

DERA (2-Deoxy-D-ribose 5-phosphate aldolase) is the only known aldolase that accepts two aldehyde substrates, which makes it an attractive catalyst for the synthesis of a chiral polyol motif that is present in several pharmaceuticals .

Acetaldehyde Resistance

DERA from Pectobacterium atrosepticum displayed a promising acetaldehyde resistance outside the whole-cell environment. The C49M mutation, which was previously identified to increase acetaldehyde tolerance in DERA from E. coli, also led to significant improvements in the acetaldehyde tolerance of DERA from Pectobacterium atrosepticum .

Mechanism of Action

While the exact mechanism of action of 5-deoxy-L-ribose is not fully understood, it is known that it plays a crucial role in the formation of the Schiff base . It is also involved in the perturbation of pKa for Lys167 .

Safety and Hazards

5-Deoxy-L-ribose can be harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing gas/fumes/vapour/spray .

Future Directions

The future of 5-deoxy-L-ribose lies in its potential applications in the pharmaceutical industry . It is an ideal starting material for synthesizing L-nucleosides analogues, an important class of antiviral drugs . Furthermore, the biotechnological production of L-ribose has gained considerable attention, as it exhibits many merits over the chemical approaches .

properties

IUPAC Name

(2S,3S,4S)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595358
Record name 5-Deoxy-L-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-deoxy-L-ribose

CAS RN

18555-65-2
Record name 5-Deoxy-L-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-deoxy-L-ribose interact with ammonium molybdate, and what is the structural significance of this interaction?

A1: [] 5-deoxy-L-ribose, in its acyclic hydrated form, interacts with ammonium molybdate to form binuclear tetradentate molybdate complexes. This interaction occurs in aqueous solutions. Interestingly, the 5-deoxy-L-ribose adopts a "sickle" conformation when integrated into this complex. This is in contrast to the "zigzag" conformation seen with other sugars like D-threose and 5-deoxy-L-arabinose when they form similar complexes. [] (https://www.semanticscholar.org/paper/c8781a22be459accb87598111feac173e9138de9)

Q2: Can 5-deoxy-L-ribose be used as a starting material for complex molecule synthesis? Can you give an example?

A2: Yes, 5-deoxy-L-ribose serves as a valuable chiral building block in organic synthesis. [] It's been successfully employed as a key intermediate in the synthesis of (-)-Biopterin. This synthesis strategy leverages the readily available D-ribose, which is transformed into 5-deoxy-L-ribose. This transformation involves a highly stereoselective Grignard reaction using methylmagnesium iodide on the 2,3-O-cyclohexylidene-D-ribose derivative. [] (https://www.semanticscholar.org/paper/efa844cb8d7eb83bdadc223ba57a824c4fed5951)

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